molecular formula C11H12BrClO2 B15271981 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B15271981
M. Wt: 291.57 g/mol
InChI Key: XXXODFDMPVRFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a hydroxy group on the phenyl ring, along with a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the bromination and chlorination of a phenolic precursor, followed by the introduction of the dimethylpropanone group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the reaction of the halogenated phenol with a suitable ketone precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the dimethylpropanone group.

    1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one: Similar structure with a propanone group instead of dimethylpropanone.

Uniqueness

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which can influence its reactivity and biological activity compared to its analogs. The combination of halogens and the hydroxy group also provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-(5-bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3

InChI Key

XXXODFDMPVRFEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=CC(=C1)Br)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.